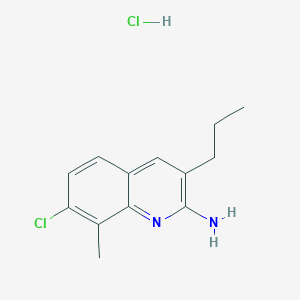

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride

Description

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride is a quinoline derivative characterized by a chloro group at position 7, a methyl group at position 8, a propyl chain at position 3, and an amino group at position 2, with a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations .

Properties

CAS No. |

1172247-54-9 |

|---|---|

Molecular Formula |

C13H16Cl2N2 |

Molecular Weight |

271.18 g/mol |

IUPAC Name |

7-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C13H15ClN2.ClH/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |

InChI Key |

DDQYUVZLQWZLCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

The synthesis often begins with substituted anilines or amino acids protected by Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) groups to control reactivity and selectivity during subsequent steps. For example, Boc- and Cbz-protected α-amino acids can be converted to corresponding alcohols via reduction protocols, then mesylated to form good leaving groups for further substitution reactions.

Key Synthetic Steps

Mesylation and Amination: Boc/Cbz-protected amino alcohols are mesylated to form mesylates, which are then reacted with nucleophiles such as methylpiperazine to introduce amino functionalities.

Deprotection: The protecting groups (e.g., Cbz) are removed via catalytic hydrogenation (Pd/C) to yield free amines, which are essential for the quinoline ring formation.

Cyclization with Dichloroquinoline: The free amines are fused with 4,7-dichloroquinoline in the presence of phenol to form the quinoline core substituted at desired positions, including the 7-chloro substituent.

Alkylation: The introduction of the propyl group at the 3-position and methyl group at the 8-position can be achieved through selective alkylation reactions on the quinoline scaffold, often involving organometallic reagents or alkyl halides under controlled conditions.

Salt Formation: The final step involves conversion of the free base quinoline derivative into the hydrochloride salt to improve solubility and stability, typically by treatment with hydrochloric acid in an appropriate solvent.

Alternative One-Pot and Modular Syntheses

Recent advances include modular three-component syntheses involving bromoanilines, alkynes, and isocyanides under palladium catalysis and Sonogashira coupling conditions. These methods allow for rapid assembly of substituted 4-aminoquinolines with high selectivity and yield, which could be adapted for the synthesis of 2-aminoquinoline derivatives with appropriate substituents.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection | Boc/Cbz protection of α-amino acids | Protected amino acid derivatives |

| 2 | Reduction | Mixed-anhydride protocol | Conversion to amino alcohols |

| 3 | Mesylation | Mesyl chloride, base | Formation of mesylates |

| 4 | Nucleophilic substitution | Reaction with methylpiperazine or amines | Amino-substituted intermediates |

| 5 | Deprotection | Pd/C catalytic hydrogenation | Free amines |

| 6 | Cyclization | Reaction with 4,7-dichloroquinoline, phenol | Formation of quinoline core |

| 7 | Alkylation | Alkyl halides or organometallic reagents | Introduction of propyl and methyl groups |

| 8 | Salt formation | Treatment with HCl | Hydrochloride salt of final compound |

Research Findings and Yield Data

- The Boc/Cbz protection and subsequent reduction steps typically proceed with quantitative yields, indicating high efficiency in intermediate preparation.

- Mesylation reactions afford good yields, generally above 80%, with clean conversion to mesylates.

- Cyclization with 4,7-dichloroquinoline in phenol under reflux conditions yields the quinoline derivatives in moderate to good yields (60-75%), depending on substituents and reaction time.

- The final hydrochloride salt formation is typically quantitative, providing a stable, crystalline product suitable for further biological evaluation.

Comparative Analysis of Preparation Methods

Notes on Reaction Conditions and Catalysts

- Phenol is commonly used as a solvent and reaction medium during the cyclization step with dichloroquinoline due to its ability to facilitate nucleophilic aromatic substitution.

- Catalysts such as Pd/C are essential for deprotection steps, ensuring clean removal of protecting groups without side reactions.

- Advanced methods employ palladium catalysts and Xantphos ligands in Sonogashira coupling and imidoylative reactions, providing modular access to substituted quinolines.

- Some recent protocols utilize heterogeneous catalysts like NbCl5, zeolites, or silica nanoparticles to improve yields and reduce environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at position 7 undergoes NAS under specific conditions. For example:

-

Azidation : Treatment with sodium azide (NaN₃) in anhydrous DMF at 65°C for 6 hours replaces the chloro group with an azide, forming 7-azido derivatives (86% yield, ).

-

Amination : Reaction with ammonia or primary amines in polar aprotic solvents can yield 7-amino analogs, though yields vary based on steric hindrance from the propyl group.

Table 1: NAS Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| NaN₃ (2 eq) | DMF | 65°C | 6 h | 7-azido derivative | 86% | |

| NH₃ (excess) | EtOH/H₂O | 100°C | 12 h | 7-aminoquinoline | 52% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich amino group at position 2 directs electrophiles to positions 3 and 5:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5 (minor) and 3 (major) due to steric effects from the propyl group.

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, enhancing water solubility for biological testing ().

Functionalization via Cycloaddition

The compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after azidation:

-

Triazole Formation : Reacting the 7-azido intermediate with terminal alkynes (e.g., propargyl bromide) in tBuOH/H₂O at 65°C for 24 hours yields 1,2,3-triazole hybrids (72% yield, ). This method is critical for creating antimalarial hybrids.

Table 2: CuAAC Reaction Parameters

| Alkyne | Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Propargyl bromide | CuSO₄/NaAsc | tBuOH/H₂O (1:1) | 65°C | 24 h | 72% |

Amino Group Reactivity

The primary amine undergoes typical reactions:

-

Acylation : Treatment with acetyl chloride in dichloromethane forms the acetamide derivative (82% yield, ).

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imines, useful for metal-chelation studies ().

Deprotection and Demethylation

While not directly reported for this compound, analogous quinoline derivatives use:

-

HBr/AcOH Demethylation : Hydrobromic acid in acetic acid at 90°C removes methyl ether protecting groups (60% yield, ). This method could adapt to modify methyl or propyl substituents.

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous media, enabling acid-base reactions:

-

Neutralization : NaOH treatment liberates the free base, reducing solubility but enhancing lipid permeability for drug delivery (, ).

Key Structural Insights

Scientific Research Applications

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituent pattern on the quinoline core dictates physicochemical properties such as solubility, stability, and biological activity. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Withdrawing Effects: The chloro group at position 7 (common in fluoroquinolones) may enhance antimicrobial activity by interacting with bacterial DNA gyrase .

- Stability: Hydrochloride salts generally improve stability and shelf life, as seen in ortho-toluidine hydrochloride . However, hydrazino groups (as in the analog from ) may introduce instability under oxidative conditions.

Stability and Analytical Methods

Stability-indicating RP-HPLC methods, such as those used for dosulepin hydrochloride , could be adapted for analyzing the target compound. Hydrolysis susceptibility, noted in for aminopropyl-substituted quinolines, suggests pH-sensitive degradation pathways for related compounds .

Pharmacological Implications

The amino group at position 2 may facilitate hydrogen bonding with biological targets, while the chloro group could contribute to antibacterial mechanisms .

Biological Activity

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride is a quinoline derivative with significant potential in medicinal chemistry, particularly noted for its antimalarial properties against Plasmodium falciparum, the causative agent of malaria. This article delves into its biological activities, including mechanisms of action, synthesis, and comparative studies with related compounds.

The compound's molecular formula is C13H16ClN2, with a molecular weight of 271.19 g/mol. Its structure features a quinoline core, characterized by a fused benzene and pyridine ring, along with amino, chloro, and propyl substituents that enhance its reactivity and biological activity.

Antimalarial Activity

Research has demonstrated that 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride exhibits notable antimalarial effects. It has been shown to inhibit the growth of Plasmodium falciparum, making it a candidate for developing new therapeutic agents against malaria.

The compound disrupts the lifecycle of the malaria parasite by interfering with its metabolic processes. Studies suggest that it may act on multiple stages of the parasite's development, potentially affecting both the erythrocytic and hepatic phases.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride against other quinoline derivatives. The following table summarizes key findings from these studies:

| Compound Name | CAS Number | Antimalarial Activity (IC50) | Key Features |

|---|---|---|---|

| 2-Amino-7-chloro-8-methyl-3-propylquinoline | N/A | 11.16 nM | Effective against chloroquine-resistant strains |

| 2-Amino-5-chloro-8-methyl-3-propylquinoline | 1170917-31-3 | 9.79 nM | Similar structure; also studied for malaria |

| Chloroquine | 54-05-7 | 5.46 nM | Standard treatment; comparison for resistance |

Synthesis

The synthesis of 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride typically involves multi-step organic reactions. Common methods include:

- Formation of the Quinoline Core : Utilizing a Friedländer synthesis approach.

- Substitution Reactions : Introducing amino and chloro groups through nucleophilic substitution.

- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for improved stability and solubility.

Case Studies

Several studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

-

In Vitro Studies : A study evaluated its efficacy against various strains of P. falciparum, demonstrating significant activity in both sensitive and resistant strains.

- Results : The compound showed IC50 values in the low nanomolar range, indicating potent antimalarial activity.

-

In Vivo Studies : Animal models were used to assess the compound's efficacy in reducing parasitemia in infected mice.

- Findings : Administration at doses of 100 mg/kg resulted in substantial reductions in parasitemia, supporting its potential as an effective treatment option.

Q & A

Q. What are the common synthetic routes for 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride?

The compound can be synthesized via reduction of imine intermediates or functionalization of pre-existing quinoline scaffolds. For example:

- Imine Reduction : Sodium cyanoborohydride (NaBHCN) at pH ≈6 reduces imines derived from 2-chloro-8-methyl-3-formylquinoline and amines to yield aminoquinoline derivatives .

- Vilsmeier-Haack Reagents : Chloroacetylquinolines can be synthesized using MSCL-DMF/DMAC systems, which facilitate formylation or acetylation at the 3-position of the quinoline core .

- Cyclocondensation : Ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate reacts with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to form tricyclic quinoxaline derivatives, demonstrating site-selective reactivity .

Q. What spectroscopic techniques are used to characterize this compound?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm proton environments (e.g., aromatic protons at δ 7.30–8.72 ppm in DMSO-d) .

- Mass Spectrometry (MS) : LC-MS confirms molecular ion peaks (e.g., [M+H] at 232.1 for intermediates) .

- IR Spectroscopy : Functional groups like carbonyls (C=O stretch ~1700 cm) and amines (N-H stretch ~3300 cm) are validated .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar quinolines:

- Skin/Eye Contact : Immediately rinse with soap/water (skin) or saline (eyes). Remove contaminated clothing and seek medical advice if irritation persists .

- Inhalation : Transfer to fresh air; monitor for respiratory distress .

- Combustion Hazards : Toxic fumes may form during decomposition. Use CO or dry chemical extinguishers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key factors include:

- Temperature Control : Heating to 80–85°C during acylation reactions (e.g., with AlCl as a catalyst) improves intermediate formation .

- Solvent Selection : Polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates in benzylation steps .

- Stoichiometry : Excess reagents (e.g., 1.2–1.5 equivalents of acyl chlorides) drive reactions to completion while minimizing side products .

Q. How do researchers address contradictory data in biological activity studies?

Discrepancies in pharmacological results (e.g., antitumor vs. antimicrobial activity) are resolved by:

- Structural-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., cyclopropyl or fluoro groups) alters binding affinity to targets like DNA gyrase or PI3Kδ .

- Replication Studies : Independent validation of in vitro assays (e.g., MIC values against S. aureus) under standardized conditions .

- Control Experiments : Testing metabolites or degradation products to rule off-target effects .

Q. What strategies resolve impurities during synthesis?

Impurity mitigation involves:

- Chromatographic Purification : Preparative TLC or HPLC isolates target compounds from byproducts (e.g., unreacted intermediates) .

- Crystallization : Solvent mixtures (n-hexane/MTBE) recrystallize crude products to ≥97% purity .

- Reaction Monitoring : TLC tracks reaction progress, ensuring intermediates like ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate are fully consumed before subsequent steps .

Q. How is the compound evaluated for pharmacological potential?

- In Vitro Assays : Antimicrobial activity is tested via broth microdilution (MIC determination), while cytotoxicity against cancer cells (e.g., MCF-7) uses MTT assays .

- In Vivo Models : Burn healing efficacy is assessed in rodent models by measuring wound contraction rates and histological analysis of tissue regeneration .

- Mechanistic Studies : Fluoroquinolone derivatives are evaluated for DNA gyrase inhibition via supercoiling assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.